Cas no 13420-03-6 (Ethyl 2-ethyl-4-methoxy-3-oxobutanoate)

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate is a versatile ester compound characterized by its keto-ester and ether functional groups. Its molecular structure, featuring a β-ketoester moiety, makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and fine chemicals. The ethyl and methoxy substituents enhance its solubility in organic solvents, facilitating its use in reactions requiring controlled reactivity. This compound is often employed in pharmaceutical and agrochemical research due to its ability to participate in condensation, alkylation, and cyclization reactions. Its stability under standard conditions and predictable reactivity profile contribute to its utility in multistep synthetic pathways.
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate structure
13420-03-6 structure
Product name:Ethyl 2-ethyl-4-methoxy-3-oxobutanoate
CAS No:13420-03-6
MF:C9H16O4
Molecular Weight:188.220943450928
MDL:MFCD16077105
CID:4590222
PubChem ID:61685424

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate 化学的及び物理的性質

名前と識別子

    • ethyl 2-ethyl-4-methoxy-3-oxobutanoate
    • Ethyl 2-ethyl-4-methoxy-3-oxobutanoate
    • MDL: MFCD16077105
    • インチ: 1S/C9H16O4/c1-4-7(8(10)6-12-3)9(11)13-5-2/h7H,4-6H2,1-3H3
    • InChIKey: CORGFINQARASPK-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C(COC)=O)CC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 7
  • 複雑さ: 177
  • トポロジー分子極性表面積: 52.6
  • XLogP3: 1.1

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-200269-2.5g
ethyl 2-ethyl-4-methoxy-3-oxobutanoate
13420-03-6 95%
2.5g
$1539.0 2023-09-16
Enamine
EN300-200269-10.0g
ethyl 2-ethyl-4-methoxy-3-oxobutanoate
13420-03-6 95%
10.0g
$3376.0 2023-03-01
Enamine
EN300-200269-0.05g
ethyl 2-ethyl-4-methoxy-3-oxobutanoate
13420-03-6 95%
0.05g
$182.0 2023-09-16
Enamine
EN300-200269-1.0g
ethyl 2-ethyl-4-methoxy-3-oxobutanoate
13420-03-6 95%
1g
$0.0 2023-06-05
Enamine
EN300-200269-0.5g
ethyl 2-ethyl-4-methoxy-3-oxobutanoate
13420-03-6 95%
0.5g
$613.0 2023-09-16
Enamine
EN300-200269-1g
ethyl 2-ethyl-4-methoxy-3-oxobutanoate
13420-03-6 95%
1g
$785.0 2023-09-16
1PlusChem
1P01B8RE-1g
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate
13420-03-6 95%
1g
$908.00 2025-03-19
1PlusChem
1P01B8RE-5g
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate
13420-03-6 95%
5g
$2565.00 2025-03-19
Enamine
EN300-200269-5g
ethyl 2-ethyl-4-methoxy-3-oxobutanoate
13420-03-6 95%
5g
$2277.0 2023-09-16
A2B Chem LLC
AW03386-10g
ethyl 2-ethyl-4-methoxy-3-oxobutanoate
13420-03-6 95%
10g
$3589.00 2024-04-20

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate 関連文献

Ethyl 2-ethyl-4-methoxy-3-oxobutanoateに関する追加情報

Research Brief on Ethyl 2-ethyl-4-methoxy-3-oxobutanoate (CAS: 13420-03-6) in Chemical Biology and Pharmaceutical Applications

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate (CAS: 13420-03-6) is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Recent studies have highlighted its versatility in organic synthesis and its potential applications in drug development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its chemical properties, synthetic utility, and emerging roles in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl 2-ethyl-4-methoxy-3-oxobutanoate as a precursor for the synthesis of novel β-keto ester derivatives with potential antimicrobial activity. The researchers employed a multi-step synthetic route, starting with this compound, to generate a library of derivatives. Preliminary bioactivity screening revealed that several derivatives exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its promise in addressing antibiotic resistance challenges.

In the field of asymmetric synthesis, a recent breakthrough was reported in Organic Letters (2024), where Ethyl 2-ethyl-4-methoxy-3-oxobutanoate served as a chiral building block for the construction of complex heterocyclic frameworks. The study demonstrated its utility in Pd-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivity (up to 98% ee). This advancement opens new avenues for the synthesis of enantiopure pharmaceutical compounds.

From a pharmacological perspective, ongoing research has investigated the metabolic fate of Ethyl 2-ethyl-4-methoxy-3-oxobutanoate and its derivatives. A 2024 Drug Metabolism and Disposition study utilized LC-MS/MS techniques to characterize its phase I and II metabolism in human liver microsomes. The findings revealed unique metabolic pathways, including O-demethylation and ester hydrolysis, which are critical for understanding the pharmacokinetic profiles of related drug candidates.

The compound's role in green chemistry initiatives has also gained attention. A 2023 Green Chemistry publication described an eco-friendly continuous flow synthesis method for Ethyl 2-ethyl-4-methoxy-3-oxobutanoate, achieving 85% yield with significantly reduced solvent consumption and energy input compared to traditional batch processes. This development aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.

Looking forward, the unique structural features of Ethyl 2-ethyl-4-methoxy-3-oxobutanoate continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimeras) designs and as a scaffold for covalent inhibitor development. The compound's versatility and the growing body of research surrounding it suggest it will remain an important tool in chemical biology and drug discovery efforts in the coming years.

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